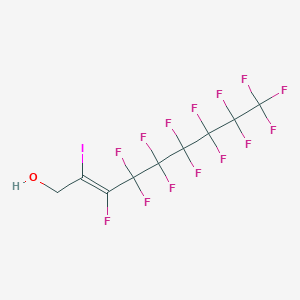

2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol

Description

Contextualization of Perfluorinated Alcohols and Organoiodine Compounds in Advanced Chemical Research

Perfluorinated alcohols and organoiodine compounds are two important classes of molecules in modern chemical synthesis. Perfluoroalkyl alcohols serve as key intermediates in the production of a wide range of fluorinated materials, including surfactants and polymers. google.com While simple primary and secondary perfluoroalcohols can be unstable, partially fluorinated alcohols are generally more robust and find use as specialty solvents and synthetic precursors. mst.dk The unique properties of fluorinated alcohols, such as their high acidity and low nucleophilicity, make them valuable in promoting specific chemical transformations.

Organoiodine compounds, on the other hand, are prized for the reactivity of the carbon-iodine bond. manchesterorganics.com The C-I bond is the weakest of the carbon-halogen bonds, making the iodide a good leaving group in nucleophilic substitution and cross-coupling reactions. manchesterorganics.com This reactivity is harnessed in a variety of powerful synthetic methods, such as the Heck, Sonogashira, and Stille reactions, to form new carbon-carbon and carbon-heteroatom bonds. guidechem.com In the context of perfluorinated systems, the combination of a perfluoroalkyl chain and an iodine atom creates a versatile building block for the introduction of fluorinated moieties into complex molecules. nih.gov

Significance of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol as a Versatile Synthetic Intermediate

While specific research on this compound is not widely available in public literature, its structure suggests significant potential as a versatile synthetic intermediate. This compound uniquely combines the features of a perfluorinated chain, a reactive vinyl iodide, and a nucleophilic allylic alcohol. This trifecta of functional groups opens up a wide array of possibilities for subsequent chemical modifications.

The vinyl iodide moiety is a key handle for transition-metal-catalyzed cross-coupling reactions. It can be expected to readily participate in reactions to form new carbon-carbon bonds, allowing for the attachment of various organic fragments to the perfluorinated chain. The stereochemistry of the double bond can be retained under certain reaction conditions, offering a degree of stereocontrol in the synthesis of complex fluorinated molecules. nih.gov

The allylic alcohol functionality provides another site for chemical transformation. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be replaced by other functional groups through nucleophilic substitution reactions. Furthermore, the allylic position could be susceptible to rearrangement or other transformations, further expanding the synthetic utility of this molecule.

The presence of the electron-withdrawing perfluorohexyl group is expected to significantly influence the reactivity of both the double bond and the alcohol. This can lead to unique reactivity profiles that are not observed in their non-fluorinated counterparts.

| Property | Value |

| Molecular Formula | C₉H₆F₁₃IO |

| Molecular Weight | 504.03 g/mol |

| Melting Point | 45 °C |

| Boiling Point | 90 °C at 1.5 mm Hg |

| Refractive Index | 1.371 |

| Flash Point | 84.6 °C |

Data for 2-Iodo-1H,1H,2H,3H,3H-perfluoronon-1-ol, CAS 38550-44-6. guidechem.com

Structure

3D Structure

Properties

Molecular Formula |

C9H3F14IO |

|---|---|

Molecular Weight |

520.00 g/mol |

IUPAC Name |

(E)-3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecafluoro-2-iodonon-2-en-1-ol |

InChI |

InChI=1S/C9H3F14IO/c10-3(2(24)1-25)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)23/h25H,1H2/b3-2+ |

InChI Key |

JIPGTBFJIYIERY-NSCUHMNNSA-N |

Isomeric SMILES |

C(/C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/I)O |

Canonical SMILES |

C(C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)I)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 1h,1h,2h Perfluoronon 2 En 1 Ol

Reactivity of the Iodine Center in Perfluorinated Alkenyl Systems

The carbon-iodine bond on the perfluorinated alkenyl scaffold is a key site for a variety of chemical transformations. Its reactivity is influenced by the strong electron-withdrawing nature of the adjacent perfluoroheptyl group, which polarizes the C-I bond and influences its participation in nucleophilic, radical, and organometallic reactions.

Nucleophilic Substitution Reactions Involving the Iodine Atom

Direct nucleophilic vinylic substitution (S(_N)V) at the iodine-bearing carbon of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol is a challenging transformation. Unlike saturated alkyl halides, vinylic halides are generally resistant to classical S(_N)2 reactions due to the increased s-character of the C-I bond and steric hindrance. However, substitution can be achieved under specific conditions. Mechanochemical methods, for example, have been shown to facilitate the substitution of hydroxyl groups (after activation) with iodide ions, though the reverse reaction with an external nucleophile displacing the vinylic iodide would require significant activation. nih.gov Reactions involving soft nucleophiles, such as thiolates or phosphines, can sometimes lead to substitution products, often proceeding through addition-elimination or metal-catalyzed pathways rather than direct displacement.

Radical Reactions and Perfluoroalkylation Pathways

The C-I bond is relatively weak and susceptible to homolytic cleavage, making this compound an excellent precursor for generating a highly reactive perfluoroalkenyl radical. This process can be initiated by various methods, including thermal decomposition, photolysis, or the use of radical initiators like azobisisobutyronitrile (AIBN) or sodium dithionite (B78146) (Na(_2)S(_2)O(_4)). researchgate.net

Once formed, the electrophilic perfluoroalkenyl radical can participate in a range of perfluoroalkylation reactions. A significant application is its addition across the double bonds of electron-rich olefins. nih.gov However, recent studies have demonstrated that radical perfluoroalkylation can also be successfully applied to electron-deficient olefins, a previously challenging area due to unfavorable electronic compatibility. nih.govcas.cn For instance, systems promoted by zinc/viologen can initiate the hydroperfluoroalkylation of α,β-unsaturated ketones and esters. cas.cn The use of a radical hydrogen donor is often necessary to suppress the competing iodoperfluoroalkylation pathway. cas.cn The trapping of the radical intermediate with agents like TEMPO can be used to confirm the radical mechanism. cas.cn

| Initiator/Promoter | Reactant Type | General Product Type | Reference |

|---|---|---|---|

| Na2S2O4 | Allenes | 2-Iodo-1-perfluoroalkyl-alkenes | researchgate.net |

| Zinc/Viologen | α,β-Unsaturated Ketones/Esters | Hydroperfluoroalkylated Ketones/Esters | cas.cn |

| Photocatalyst (e.g., Ru(bpy)32+) | Electron-Rich Olefins | Perfluoroalkenylated Compounds | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

The vinylic iodide functionality is ideally suited for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon bond formation and the synthesis of complex fluorinated architectures.

Suzuki-Miyaura Coupling: This reaction enables the coupling of the iodoalkene with various aryl- or vinyl-boronic acids or their esters. Palladium catalysts are typically employed, with Pd(0)/C being an effective, inexpensive, and recyclable option. organic-chemistry.orgnih.gov These reactions often proceed under mild conditions, sometimes even at room temperature in aqueous solvents, and tolerate a wide range of functional groups. nih.gov The reactivity of this compound in Suzuki couplings is analogous to that of 2-iodocycloenones and other iodo(difluoroenol) derivatives, which have been shown to be competent coupling partners. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the vinylic iodide with terminal alkynes to produce conjugated enynes. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)(_2) or Pd(PPh(_3))(_2)Cl(_2), and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed. nih.gov The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for excellent selectivity. libretexts.org This methodology has been successfully applied to structurally similar substrates like 2-iodo-D-glucal derivatives, yielding complex alkynone structures. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(0)/C, Na2CO3 | 2-Aryl-perfluoronon-2-en-1-ol | organic-chemistry.orgnih.gov |

| Sonogashira | R-C≡CH | Pd(OAc)2, CuI, Amine Base | 2-(Alkynyl)-perfluoronon-2-en-1-ol | wikipedia.orgnih.gov |

Transformations of the Alkenyl and Hydroxyl Functional Groups

Beyond the iodine center, the alkene and alcohol moieties offer additional avenues for synthetic modification, allowing for fine-tuning of the molecule's structure and properties.

Electrophilic and Nucleophilic Additions to the Perfluoronon-2-en Moiety

The electronic nature of the double bond in this compound is heavily influenced by the C(_7)F(_15) group. This powerful electron-withdrawing group renders the double bond electron-deficient. Consequently, its reactivity is inverted compared to typical, electron-rich alkenes.

Nucleophilic Addition: The electron-deficient nature of the alkene makes it susceptible to conjugate (Michael-type) addition by nucleophiles. Soft nucleophiles, such as thiolates, amines, or stabilized carbanions, can add to the carbon atom beta to the perfluoroalkyl group. This pathway provides a method for introducing new substituents at the 3-position of the nonenol backbone.

Electrophilic Addition: In contrast, classical electrophilic addition, which is characteristic of electron-rich alkenes, is significantly disfavored. science-revision.co.ukvedantu.com The initial step of electrophilic addition involves the attack of the π-bond on an electrophile to form a carbocation intermediate. vedantu.com In this molecule, the electron-withdrawing perfluoroalkyl group would destabilize any adjacent carbocation, thus impeding the reaction pathway. Therefore, reactions like hydrohalogenation or acid-catalyzed hydration are not expected to proceed readily. ochemtutor.com

Selective Derivatization and Functionalization of the Primary Alcohol Group

The primary alcohol group (-CH(_2)OH) is a versatile handle for a wide array of chemical modifications. nih.gov The key challenge is to perform these transformations selectively without affecting the sensitive iodoalkene moiety.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers to introduce protecting groups or new functionalities. Esterification can be achieved using acyl chlorides or anhydrides. nih.gov Etherification, for instance, to form silyl (B83357) ethers (e.g., with TBDMSCl) or methyl ethers, offers a way to protect the alcohol during subsequent reactions. chemrxiv.org

Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde (2-Iodo-1H,1H,2H-perfluoronon-2-en-1-al) or carboxylic acid requires mild reagents to prevent reaction at the double bond or C-I bond. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for stopping the oxidation at the aldehyde stage.

Substitution: The hydroxyl group is a poor leaving group but can be activated to facilitate nucleophilic substitution. youtube.com Activation can be achieved by protonation under strongly acidic conditions or, more commonly, by conversion to a sulfonate ester, such as a tosylate or mesylate. youtube.comlibretexts.org Subsequent reaction with a nucleophile, such as a halide or azide, allows for the displacement of the activated alcohol group, typically via an S(_N)2 mechanism. nih.govresearchgate.net

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Ester (-CH2OC(O)R) | nih.gov |

| Silylation (Etherification) | TBDMSCl, Imidazole | Silyl Ether (-CH2OSiR3) | chemrxiv.org |

| Oxidation to Aldehyde | PCC or Dess-Martin Periodinane | Aldehyde (-CHO) | - |

| Tosylation | Tosyl Chloride, Pyridine | Tosylate (-CH2OTs) | youtube.com |

| Deoxyazidation (via activation) | SulfoxFluor, NaN3 | Azide (-CH2N3) | researchgate.net |

Exploration of Hypervalent Iodine Chemistry Derived from this compound

The presence of an iodine atom on a double bond in this compound makes it a suitable precursor for the synthesis of hypervalent iodine compounds. nih.gov These compounds, where the iodine atom formally exceeds the octet of electrons in its valence shell, are valuable reagents in organic synthesis due to their oxidizing properties and ability to act as electrophiles. researchgate.netacs.org

Oxidative Transformations to Organoiodine(III) and Organoiodine(V) Species

The oxidation of the iodine(I) center in this compound to higher oxidation states, namely iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes), is a pivotal transformation for accessing its hypervalent chemistry. This process typically involves treatment with strong oxidizing agents.

Commonly employed oxidants for the preparation of organoiodine(III) species from iodoarenes and perfluoroalkyl iodides include meta-chloroperoxybenzoic acid (mCPBA), sodium perborate, and Oxone. khanacademy.org For instance, the oxidation of perfluoroalkyl iodides with Oxone in trifluoroacetic acid can yield [bis(trifluoroacetoxy)iodo]perfluoroalkanes. princeton.edu While direct experimental data for the oxidation of this compound is not extensively documented, analogous reactions with similar fluoroalkyl iodides suggest that similar conditions would be effective. princeton.edu The presence of the electron-withdrawing perfluoroalkyl group is known to stabilize the resulting hypervalent iodine species. princeton.edu

The primary alcohol moiety in the molecule introduces a potential site for competing oxidation reactions. nih.govsemanticscholar.org Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are known to oxidize primary alcohols to aldehydes. libretexts.orgyoutube.com Therefore, the choice of oxidant and reaction conditions must be carefully controlled to selectively oxidize the iodine atom without affecting the hydroxyl group. In some cases, protection of the alcohol may be necessary prior to the oxidation of the iodine center. researchgate.net

Further oxidation to the iodine(V) state, to form compounds analogous to 2-iodoxybenzoic acid (IBX), generally requires more potent oxidizing agents or harsher reaction conditions. nih.gov These λ⁵-iodanes are powerful oxidants themselves, capable of a wide range of chemical transformations. khanacademy.org

Table 1: Potential Oxidative Transformations of this compound

| Starting Material | Oxidizing Agent | Potential Product (Iodine(III) Species) | Reference Analogy |

| This compound | mCPBA in Acetic Acid | 2-(Diacetoxyiodo)-1H,1H,2H-perfluoronon-2-en-1-ol | princeton.edu |

| This compound | Oxone in Trifluoroacetic Acid | 2-[Bis(trifluoroacetoxy)iodo]-1H,1H,2H-perfluoronon-2-en-1-ol | princeton.edu |

| This compound | Sodium Perborate in Acetic Acid | 2-(Diacetoxyiodo)-1H,1H,2H-perfluoronon-2-en-1-ol | princeton.edu |

This table presents hypothetical products based on known reactions of similar compounds.

Ligand Exchange Reactions and Reactivity of Perfluorinated Hypervalent Iodine Reagents

Once formed, the organoiodine(III) derivatives of this compound can undergo ligand exchange reactions, a fundamental process in hypervalent iodine chemistry. acs.org This involves the replacement of the ligands on the iodine atom (e.g., acetate, trifluoroacetate) with other functional groups, thereby generating a diverse array of reactive species. acs.orgrsc.org

For example, diaryliodonium salts readily undergo fluoride-promoted aryl exchange reactions. nih.gov Similarly, vinyliodonium salts, which are structurally related to the hypervalent derivatives of the title compound, can participate in nucleophilic substitution reactions where a ligand on the iodine is displaced. umn.edu The reactivity of these perfluorinated hypervalent iodine reagents is significantly influenced by the nature of the ligands. The introduction of different ligands can tune the electrophilicity and steric environment of the iodine center, thereby controlling the outcome of subsequent reactions. nih.gov

The resulting perfluorinated vinyliodonium salts are expected to be potent electrophiles. The electron-withdrawing nature of the perfluorononyl group would enhance the electrophilicity of the vinyl carbon, making it susceptible to attack by nucleophiles. Such reagents have been utilized in a variety of synthetic applications, including the transfer of the vinyl group to nucleophiles. organic-chemistry.org The reactivity can also be harnessed in transition metal-catalyzed cross-coupling reactions. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Iodo 1h,1h,2h Perfluoronon 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms. For highly fluorinated compounds like 1-Iodo-1H,1H,2H,2H-perfluorooctane, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive analysis.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 1-Iodo-1H,1H,2H,2H-perfluorooctane, the signals correspond to the two methylene (B1212753) groups (-CH₂-). The protons of the methylene group adjacent to the iodine atom (I-CH₂-) are expected to appear at a different chemical shift compared to the protons of the methylene group adjacent to the perfluorinated chain (-CF₂-CH₂-). The significant electronegativity of the fluorine atoms would cause a downfield shift for the adjacent methylene protons. Spin-spin coupling between the two non-equivalent methylene groups would result in complex splitting patterns, likely multiplets. For a similar compound, 1H,1H,2H,2H-Perfluorohexyl iodide, the assigned chemical shifts are approximately 3.25 ppm for the -CH₂I group and 2.72 ppm for the -CF₂CH₂- group in a CDCl₃ solvent. chemicalbook.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 1-Iodo-1H,1H,2H,2H-perfluorooctane, distinct signals are expected for the two carbon atoms of the ethyl group and the six carbon atoms of the perfluorohexyl chain. The carbon attached to the iodine atom (C-1) would appear at a characteristic upfield shift due to the heavy atom effect of iodine. The carbon adjacent to the perfluorinated chain (C-2) will be significantly influenced by the fluorine atoms, leading to a downfield shift and complex splitting due to C-F coupling. The carbons within the perfluoroalkyl chain will also show distinct signals, with their chemical shifts and splitting patterns being highly dependent on their proximity to the end of the chain and the neighboring fluorine atoms. For the related compound 1-iodopropane, the chemical shifts are approximately 9.2 ppm for the carbon attached to iodine, 26.9 ppm for the central methylene carbon, and 15.3 ppm for the terminal methyl carbon. docbrown.info

¹⁹F NMR Spectroscopy:

¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and allows for detailed analysis even in complex molecules. magritek.com For 1-Iodo-1H,1H,2H,2H-perfluorooctane, the ¹⁹F NMR spectrum would show multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shift of each fluorine nucleus is highly sensitive to its position along the perfluoroalkyl chain. Furthermore, extensive homonuclear ¹⁹F-¹⁹F spin-spin coupling would be observed, providing valuable information about the connectivity of the fluorinated chain.

| Spectroscopic Data for 1-Iodo-1H,1H,2H,2H-perfluorooctane and Related Compounds | |

| Technique | Observed Features and Representative Chemical Shifts (ppm) |

| ¹H NMR | Signals for I-CH₂- and -CF₂-CH₂- protons, typically appearing as multiplets. For 1H,1H,2H,2H-Perfluorohexyl iodide, shifts are around δ 3.25 and δ 2.72. chemicalbook.com |

| ¹³C NMR | Distinct signals for each carbon atom. For 1-iodopropane, shifts are approximately δ 9.2 (CH₂I), δ 26.9 (CH₂), and δ 15.3 (CH₃). docbrown.info The perfluorinated carbons would appear at much higher chemical shifts. |

| ¹⁹F NMR | Multiple signals for non-equivalent CF₂ and CF₃ groups with a wide chemical shift dispersion and complex coupling patterns. magritek.com |

Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula of a compound.

For 1-Iodo-1H,1H,2H,2H-perfluorooctane, the electron ionization (EI) mass spectrum would be characterized by the molecular ion peak (M⁺) and a series of fragment ions. nih.gov The molecular ion for C₈H₄F₁₃I has a nominal mass of 474 g/mol . nih.gov A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) is expected. The fragmentation pattern would be dominated by the cleavage of C-C bonds within the perfluoroalkyl chain, leading to a series of ions with the general formula CₙF₂ₙ₊₁⁺. The presence of the ethyl iodide moiety would also give rise to characteristic fragments.

High-resolution mass spectrometry would allow for the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula C₈H₄F₁₃I. nih.gov

| Mass Spectrometry Data for 1-Iodo-1H,1H,2H,2H-perfluorooctane | |

| Technique | Expected Observations |

| GC-MS (EI) | Molecular ion peak (M⁺) at m/z 474. nih.gov |

| Prominent fragment ions corresponding to the loss of iodine ([M-I]⁺) and cleavage of the perfluoroalkyl chain. | |

| HRMS | Precise mass measurement to confirm the elemental composition of the molecular ion and fragments. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-Iodo-1H,1H,2H,2H-perfluorooctane would exhibit characteristic absorption bands for the C-H, C-F, and C-I bonds. The C-H stretching vibrations of the methylene groups are expected in the region of 2850-3000 cm⁻¹. The most intense bands in the spectrum would be due to the C-F stretching vibrations of the perfluoroalkyl chain, typically found in the broad region of 1100-1300 cm⁻¹. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹. The presence of these characteristic bands would confirm the presence of the respective functional groups. For the related compound 1H,1H,2H,2H-perfluorodecyltrichlorosilane, strong absorptions are observed in the C-F stretching region. nih.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C-I bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the perfluoroalkyl chain would also be Raman active. For the analogous compound 1-iodopropane, the fingerprint region of the infrared spectrum is considered to be between 1500 and 400 cm⁻¹, which allows for its unique identification. nist.gov

| Vibrational Spectroscopy Data for 1-Iodo-1H,1H,2H,2H-perfluoroalkanes | |

| Technique | Characteristic Wavenumber Ranges (cm⁻¹) |

| IR Spectroscopy | C-H stretching: 2850-3000 |

| C-F stretching: 1100-1300 (strong and broad) | |

| C-I stretching: < 600 | |

| Raman Spectroscopy | Strong signal for C-I stretching. |

| Symmetric C-F stretching vibrations. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Computational Chemistry and Theoretical Studies on 2 Iodo 1h,1h,2h Perfluoronon 2 En 1 Ol

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol. The presence of a highly fluorinated chain, a vinyl iodide, and a hydroxyl group creates a unique electronic environment.

The perfluoroalkyl chain is known to be strongly electron-withdrawing, which significantly influences the electron density distribution across the entire molecule. This inductive effect polarizes the carbon backbone, rendering the carbon atoms more electrophilic. The carbon-fluorine bond itself is highly polarized and strong.

The vinyl iodide functionality is of particular interest. The iodine atom, being the most electropositive of the halogens in this context, can exhibit a phenomenon known as a "σ-hole." This is a region of positive electrostatic potential on the outermost portion of the iodine atom along the axis of the C-I bond, making it a potential site for nucleophilic attack or halogen bonding. researchgate.net Natural bond orbital (NBO) calculations on analogous fluorinated vinyl iodides have shown a partial positive charge at the β-position to the iodine, a key factor in determining regioselectivity in reactions. acs.org

The electronic interplay between the perfluoroalkyl chain, the double bond, and the iodine atom is complex. The electron-withdrawing nature of the perfluoroalkyl group is expected to decrease the electron density of the C=C double bond, making it less susceptible to electrophilic addition compared to non-fluorinated alkenes.

The hydroxyl group introduces the capacity for hydrogen bonding and further influences the molecule's electronic properties through both inductive and resonance effects. The oxygen atom, with its lone pairs, can act as a hydrogen bond donor and acceptor.

A hypothetical representation of key electronic properties, derived from studies on analogous compounds, is presented in the table below.

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |

| Mulliken Atomic Charges | C(2) (carbon bonded to iodine) is expected to have a positive partial charge. The iodine atom will also have a positive region (σ-hole). Fluorine atoms will carry significant negative charges. | In fluorinated vinyl iodides, the carbon beta to the iodine is positively charged. acs.org Fluorine is highly electronegative. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The HOMO is likely to be localized on the C=C double bond and the iodine atom. The LUMO is expected to be an antibonding orbital (σ) of the C-I bond. | The C-I bond is the weakest and most polarizable, making its σ orbital a likely LUMO. The π-system of the alkene is typically involved in the HOMO. |

| Bond Lengths (Å) | The C-I bond is predicted to be elongated due to the electron-withdrawing perfluoroalkyl group. C-F bonds will be short and strong. | Electron-withdrawing groups can weaken adjacent bonds. |

| Dipole Moment | A significant molecular dipole moment is expected due to the numerous highly polar C-F bonds and the C-O bond. | Perfluorinated compounds generally exhibit large dipole moments. |

Mechanistic Insights into Reactivity and Selectivity via Computational Modeling

Computational modeling provides a framework for understanding the reactivity and selectivity of this compound in various chemical transformations. The molecule's distinct functional groups suggest several potential reaction pathways.

The presence of the allylic alcohol moiety is particularly significant. Studies on the fluorination of allylic alcohols have demonstrated the crucial role of directing groups in controlling stereoselectivity. nih.govacs.org In the case of this compound, the hydroxyl group could act as an internal directing group in certain reactions, influencing the approach of reagents. For instance, in reactions involving metal catalysts, the hydroxyl group could coordinate to the metal center, thereby directing the catalyst to one face of the double bond.

The vinyl iodide functionality is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions of perfluoroalkyl vinyl iodides have been shown to be effective for forming new carbon-carbon bonds. nih.gov Computational studies can model the transition states of these catalytic cycles, providing insights into the factors that control reaction efficiency and selectivity. The electronic nature of the perfluoroalkyl group would be a key parameter in these models.

Radical reactions are also a possibility, given the relative weakness of the C-I bond. Perfluoroalkyl iodides are known to undergo radical addition to olefins. acs.org Computational modeling can predict the activation energies for homolytic cleavage of the C-I bond and the subsequent addition of the resulting vinyl radical to other molecules.

A hypothetical reaction coordinate diagram for a generic electrophilic addition to the double bond is presented below, illustrating how computational chemistry can map out the energy landscape of a reaction.

(Illustrative, not based on specific calculated data for the target compound) Reaction Coordinate Diagram for Electrophilic Addition

This diagram would show the relative energies of the reactants, transition states, any intermediates, and the final products, allowing for a determination of the reaction's feasibility and rate-determining step.

Conformational Analysis and Prediction of Stereochemical Outcomes

The three-dimensional shape of this compound is critical to its reactivity and interactions with other molecules. Conformational analysis, through computational methods, can identify the most stable arrangements of the atoms in space.

The flexibility of the molecule primarily arises from rotation around the C-C single bonds, particularly the C-C bond connecting the hydroxyl-bearing carbon to the double bond, and the bonds within the perfluoroalkyl chain. The presence of the bulky iodine atom and the highly electronegative fluorine atoms creates significant steric and electronic effects that govern conformational preferences.

Theoretical calculations, such as those using Density Functional Theory (DFT) at the B3LYP level, have been successfully employed to study the conformations of allylic fluorides and other fluorinated molecules. nih.gov These studies often reveal that stereoelectronic effects, such as the gauche effect between fluorine and other groups, play a dominant role in determining the most stable conformers. beilstein-journals.org For this compound, a key conformational aspect would be the relative orientation of the hydroxyl group with respect to the plane of the double bond and the bulky perfluoroalkyl chain.

The predicted stable conformers can then be used to rationalize and predict the stereochemical outcomes of reactions. For example, in an epoxidation reaction, the preferred conformation of the starting allylic alcohol will dictate which face of the double bond is more accessible to the oxidizing agent, thus determining the stereochemistry of the resulting epoxide.

A table of predicted dihedral angles for the most stable conformer, based on principles from related structures, is provided below.

| Dihedral Angle | Predicted Value (degrees) | Rationale |

| H-O-C(1)-C(2) | ~60 | To minimize steric hindrance and allow for potential intramolecular hydrogen bonding to the iodine or fluorine atoms. |

| O-C(1)-C(2)-C(3) | ~120 (gauche) | A gauche conformation is often preferred in allylic systems to avoid eclipsing interactions. |

| C(1)-C(2)-C(3)-C(4) | ~180 (anti) | An anti-periplanar arrangement of the bulky perfluoroalkyl chain relative to the rest of the molecule would minimize steric strain. |

Simulation of Intermolecular Interactions in Condensed Phases

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its physical properties and behavior in solution. Molecular dynamics (MD) simulations are a powerful tool for this purpose.

The molecule possesses several features that will dictate its intermolecular interactions:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like water or alcohols, or self-association.

Halogen Bonding: The σ-hole on the iodine atom allows it to act as a halogen bond donor, forming non-covalent interactions with Lewis bases, such as the oxygen or nitrogen atoms of solvent molecules. researchgate.net

Dipole-Dipole Interactions: The significant dipole moment of the molecule will lead to dipole-dipole interactions.

Fluorophilic/Fluorophobic Effects: The perfluorinated tail will have a tendency to segregate from hydrocarbon or polar environments, a phenomenon known as the fluorophobic effect. This can lead to aggregation or specific orientations at interfaces.

MD simulations can model a system containing many molecules of this compound and solvent over time, providing a dynamic picture of these interactions. Such simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, giving insight into the liquid structure.

A summary of the expected intermolecular interactions is given in the table below.

| Interaction Type | Participating Groups | Predicted Strength | Consequence |

| Hydrogen Bonding | -OH with solvent or another -OH | Strong | Influences solubility in polar solvents and boiling point. |

| Halogen Bonding | C-I with Lewis basic sites (e.g., O, N) | Moderate | Can lead to specific orientations in condensed phases and influence crystal packing. researchgate.net |

| Dipole-Dipole | Polar C-F and C-O bonds | Moderate | Contributes to the overall cohesive energy of the substance. |

| van der Waals | Entire molecule | Weak but cumulative | Important for interactions in non-polar environments. |

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Fluorinated Molecules and Scaffolds

The molecular architecture of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol makes it an exemplary building block for the synthesis of intricate fluorinated molecules. The presence of orthogonal reactive sites—the allylic alcohol and the vinyl iodide—allows for sequential and selective functionalization. The perfluoroalkyl chain (C7F15) significantly influences the electronic properties of the molecule and imparts characteristics such as thermal stability and lipophobicity to the final products.

Researchers have utilized this compound in multi-step synthetic sequences to create novel fluorinated scaffolds that are otherwise difficult to access. The vinyl iodide moiety is particularly useful for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide variety of substituents. The allylic alcohol can be oxidized, protected, or used as a handle for further derivatization, providing a pathway to a diverse array of complex structures.

Development of Novel Fluorinated Reagents and Catalysts

The unique reactivity of this compound serves as a foundation for the development of new classes of fluorinated reagents and catalysts. The combination of the electron-withdrawing perfluoroalkyl chain and the reactive functional groups allows for the synthesis of specialized molecules designed for specific synthetic transformations.

For instance, derivatives of this compound can be converted into novel fluoroalkyl amino reagents . These reagents are valuable for introducing fluorinated moieties into heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The synthesis often involves the transformation of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an appropriate amine.

Furthermore, the hydroxyl group can be reacted with phosgene or its equivalents to produce fluoroalkyl carbonates . These carbonates can act as electrophilic fluoroalkylating agents or as monomers for the synthesis of specialized polymers. The reactivity of these reagents can be fine-tuned by modifying the substituents on the carbonate moiety.

Synthesis of Fluorinated Polymers, Copolymers, and Functional Materials

The polymerizability of this compound and its derivatives opens avenues for the creation of advanced fluorinated polymers and functional materials. The vinyl group can participate in various polymerization reactions, including radical, cationic, and transition-metal-catalyzed processes. The resulting polymers incorporate the long perfluoroalkyl chain, which confers desirable properties such as low surface energy, high thermal and chemical resistance, and specific optical properties.

The compound can be used as a monomer to produce homopolymers or as a comonomer to be incorporated into copolymers with other vinyl monomers. This copolymerization strategy allows for the precise tuning of the material's properties by adjusting the ratio of the fluorinated monomer. For example, incorporating this unit into acrylic or styrenic polymers can significantly enhance their surface hydrophobicity and thermal stability. The iodine atom can also serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.

Table 1: Examples of Polymerization Reactions Involving Fluorinated Alkenes

| Polymerization Type | Initiator/Catalyst | Resulting Polymer Properties | Potential Applications |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | High thermal stability, low surface energy | Hydrophobic coatings, specialty membranes |

| Atom Transfer Radical Polymerization (ATRP) | Copper(I)/ligand complex | Controlled molecular weight, low dispersity | Advanced functional materials, block copolymers |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Catalyst (after derivatization) | Well-defined block copolymers | Nanostructured materials, drug delivery systems |

Rational Design and Synthesis of Selectively Fluorinated Compounds for Specific Chemical Functions

The rational design of selectively fluorinated compounds is a cornerstone of modern medicinal and materials chemistry. The strategic placement of fluorine atoms can profoundly alter a molecule's biological activity, metabolic stability, and physicochemical properties. This compound provides a platform for the precise introduction of a large, well-defined fluoroalkyl segment into a target molecule.

Environmental Chemical Fate and Transformation Pathways of Perfluorinated Iodoalkene Alcohols

Chemical Degradation Pathways in Various Environmental Matrices (e.g., abiotic hydrolysis, photolysis)

The environmental degradation of perfluorinated iodoalkene alcohols, much like their better-studied analogues, the fluorotelomer alcohols (FTOHs), is a critical factor in their environmental persistence and the formation of terminal transformation products. Key abiotic degradation pathways include hydrolysis and photolysis.

Abiotic Hydrolysis:

While direct hydrolysis of the alcohol functional group in compounds like "2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol" is not considered a primary degradation pathway under typical environmental pH conditions, the hydrolysis of larger polymers that have FTOHs as building blocks is a significant source of these alcohols in the environment. Studies on fluorotelomer-based polymers (FTPs) have shown that they can slowly degrade through abiotic hydrolysis to release FTOHs. researchgate.netnih.gov The half-life for this process under circumneutral pH is estimated to be in the range of 55 to 89 years. researchgate.netnih.gov This rate is significantly accelerated under basic conditions. researchgate.netnih.gov The presence of certain solvents can also enhance the hydrolysis of fluorotelomer-containing compounds, particularly those with ester linkages. nih.gov

Photolysis:

Photolysis, or degradation by light, is a more direct and significant abiotic degradation pathway for FTOHs in the environment. Research has demonstrated that FTOHs undergo indirect photolysis in aqueous environments, primarily driven by reactions with hydroxyl radicals (•OH). nih.gov Direct photolysis, where the molecule itself absorbs light leading to its breakdown, has not been observed to be a significant loss process for FTOHs. nih.gov

The rate of indirect photolysis is influenced by the composition of the water matrix. For instance, the presence of nitrate (B79036) has been shown to promote photolysis, while dissolved organic carbon can inhibit it. nih.gov In laboratory studies, the half-life of 8:2 FTOH in aqueous systems varied from as short as 0.83 hours in the presence of a high concentration of hydrogen peroxide (a source of hydroxyl radicals) to over 160 hours in synthetic field water. nih.gov

The atmospheric oxidation of FTOHs is another critical photolytic pathway. In the atmosphere, FTOHs react with photochemically generated hydroxyl radicals, initiating a degradation cascade that leads to the formation of various products, including perfluorinated carboxylic acids (PFCAs). utoronto.cabohrium.com

Table 1: Abiotic Degradation of Fluorotelomer Alcohols (FTOHs) - Representative Data

| Degradation Pathway | Compound | Matrix | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Abiotic Hydrolysis | Fluorotelomer-based Polymers (FTPs) | Environmental | Circumneutral pH | Half-life of 55-89 years, releasing FTOHs. | researchgate.netnih.gov |

| Aqueous Photolysis | 8:2 FTOH | Aqueous H₂O₂ | 10 mM H₂O₂ | Half-life of 0.83 ± 0.20 hours. | nih.gov |

| Aqueous Photolysis | 8:2 FTOH | Synthetic Field Water | Variable | Half-lives ranging from 30.5 ± 8.0 to 163.1 ± 3.0 hours. | nih.gov |

| Aqueous Photolysis | 8:2 FTOH | Lake Ontario Water | Natural Water | Half-life of 93.2 ± 10.0 hours. | nih.gov |

| Atmospheric Oxidation | 4:2, 6:2, 8:2 FTOHs | Air | Smog chamber with Cl atoms (as •OH proxy) | Degradation leads to the formation of a homologous series of PFCAs. | utoronto.cabohrium.com |

Biotransformation Pathways and Identification of Chemical Metabolites (e.g., formation of perfluorinated carboxylic acids)

The biotransformation of FTOHs is a well-documented process that occurs in various environmental compartments, including soil, sediment, and wastewater treatment plants, as well as within living organisms such as microbes and mammals. rsc.orgresearchgate.net This transformation is a significant pathway for the formation of highly persistent perfluorinated carboxylic acids (PFCAs). researchgate.netnih.gov

Microbial degradation of FTOHs has been observed under both aerobic and anaerobic conditions. rsc.org In aerobic environments, such as activated sludge in wastewater treatment plants, microorganisms can transform FTOHs into a series of intermediate products and terminal PFCAs. nih.gov The initial step often involves the oxidation of the alcohol group to form a fluorotelomer aldehyde (FTAL), which is then further oxidized to a fluorotelomer carboxylic acid (FTCA). rsc.orgresearchgate.net An unsaturated intermediate, the fluorotelomer unsaturated carboxylic acid (FTUCA), is also a key metabolite. researchgate.netresearchgate.net These intermediates are then further degraded, leading to the formation of a suite of PFCAs with varying chain lengths. nih.govresearchgate.net For example, the biotransformation of 8:2 FTOH universally leads to the formation of perfluorooctanoic acid (PFOA) and, to a lesser extent, perfluorononanoic acid (PFNA) and shorter-chain PFCAs. nih.gov

Studies with specific bacterial strains, such as Pseudomonas, have elucidated some of the enzymatic pathways involved. researchgate.net The metabolic activity of different microbial communities can influence the efficiency of PFCA generation. For instance, autotrophic ammonia-oxidizing microorganisms have been shown to be more effective at generating PFCAs from FTOHs than heterotrophic microorganisms. nih.gov

In mammals, FTOHs are also metabolized to PFCAs. nih.gov The biotransformation in human liver microsomes has been studied, identifying specific cytochrome P450 enzymes, such as CYP2C19, as being capable of catalyzing the initial oxidation of FTOHs. rsc.orgnih.gov However, conjugation reactions, such as glucuronidation and sulfation, are also major metabolic pathways that can compete with the formation of PFCAs. rsc.orgnih.gov

Table 2: Biotransformation of Fluorotelomer Alcohols (FTOHs) and Identified Metabolites

| Organism/System | Substrate | Key Intermediate Metabolites | Key Terminal Metabolites | Reference(s) |

|---|---|---|---|---|

| Microbial Cultures | 8:2 FTOH | 8:2 Fluorotelomer Aldehyde (FTAL), 8:2 Fluorotelomer Carboxylic Acid (FTCA), 8:2 Fluorotelomer Unsaturated Carboxylic Acid (FTUCA) | Perfluorooctanoic Acid (PFOA), Perfluorononanoic Acid (PFNA), shorter-chain PFCAs | researchgate.netnih.govresearchgate.net |

| ***Pseudomonas* strains** | 4:2, 6:2, 8:2 FTOHs | x:2 Ketone, x:2 secondary FTOH | Perfluorinated Carboxylic Acids (PFCAs) of varying chain lengths | researchgate.net |

| Activated Sludge | 8:2 FTOH | Not specified | Perfluorinated Carboxylic Acids (PFCAs) | rsc.orgnih.gov |

| Human Liver Microsomes | 8:2 FTOH | 8:2 Fluorotelomer Aldehyde (FTAL) | O-glucuronide and O-sulfate conjugates, low yield of PFCAs | rsc.orgnih.gov |

Environmental Partitioning Behavior and Transport Mechanisms of Fluorinated Organoiodine Compounds

The environmental distribution of perfluorinated iodoalkene alcohols is governed by their partitioning behavior between different environmental compartments such as air, water, soil, and biota. The physicochemical properties of FTOHs, which are used here as surrogates, indicate that they are semi-volatile compounds. rsc.orgwikipedia.org Their volatility allows them to be released from various sources, including consumer products and industrial facilities, and partition into the gas phase. rsc.orgrsc.org

Once in the atmosphere, FTOHs can undergo long-range transport, which is a key mechanism for their global distribution and a reason why their degradation products, PFCAs, are found in remote regions like the Arctic. utoronto.carsc.org

In aqueous systems, the partitioning of FTOHs to dissolved organic carbon (DOC) and sediment is an important process. acs.org The octanol-water partition coefficient (Kow) is a key parameter used to predict the tendency of a chemical to bioaccumulate in organisms. For FTOHs, it has been found that they have a greater tendency to sorb to organic phases than previously thought, suggesting a higher potential for bioaccumulation. nih.govacs.org

The presence of the iodine atom in "this compound" would likely influence its partitioning behavior compared to a non-iodinated analogue. Organoiodine compounds, in general, are known to have complex geochemical behavior. osti.gov The carbon-iodine bond is the weakest of the carbon-halogen bonds, which could make these compounds more susceptible to certain degradation pathways. wikipedia.org The transport of organoiodine compounds in the terrestrial environment is influenced by factors such as soil organic matter content, clay mineralogy, and pH. osti.gov

Table 3: Partitioning Behavior of Fluorotelomer Alcohols (FTOHs)

| Partition Coefficient | Compounds | Key Findings | Reference(s) |

|---|---|---|---|

| Air/Water Partitioning | FTOHs and Fluorotelomer Olefins | Data deviates from older literature, suggesting lower water phase concentrations than previously expected. | nih.govacs.org |

| Octanol/Water Partitioning (Kow) | 4:2, 6:2, 8:2 FTOHs | Measured values indicate a higher tendency to partition into organic phases. | acs.orgacs.org |

| Dissolved Organic Carbon/Water (Kdoc) | 6:2 and 8:2 FTOHs | Direct measurements show significant partitioning to DOC. | acs.org |

| Volatility | FTOHs | Volatility allows for partitioning to the gas phase and subsequent long-range atmospheric transport. | rsc.orgrsc.orgwikipedia.org |

Future Research Directions and Emerging Paradigms in 2 Iodo 1h,1h,2h Perfluoronon 2 En 1 Ol Chemistry

Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol and its derivatives will likely be guided by the principles of green chemistry, focusing on sustainable and atom-economical methods. Traditional approaches to organofluorine compounds often involve harsh reagents and produce significant waste. dntb.gov.uaarkat-usa.org Emerging paradigms aim to overcome these limitations.

Future research could focus on the development of catalytic, one-pot syntheses. For instance, a potential atom-economical approach could involve the direct, regioselective iodofluorination of a suitable propargyl alcohol precursor. Research into iodine-mediated fluorination of alkenes using reagents like a combination of molecular iodine and an HF-pyridine complex in the presence of an oxidant has shown promise for related transformations. organic-chemistry.org Adapting such methods to alkyne substrates could provide a direct and efficient route to the desired vinyl iodide.

Furthermore, exploring enzymatic synthesis could offer a highly selective and environmentally benign route. While the natural biosynthesis of organofluorine compounds is rare, enzymes like fluorinases, cytochrome P450s, and aldolases are being investigated for their ability to catalyze fluorination reactions under mild conditions. nih.gov Future work might involve engineering enzymes to accept perfluoroalkyl-substituted substrates to generate complex fluorinated molecules like this compound.

The use of hypervalent iodine reagents in sustainable synthesis is another promising avenue. arkat-usa.orgnsf.gov These reagents are known for their mild reaction conditions and environmentally friendly nature. arkat-usa.org Developing catalytic cycles where the hypervalent iodine species is regenerated in situ using a green oxidant, such as hydrogen peroxide, would represent a significant advancement in the sustainable production of this and related compounds. nsf.gov

Discovery of Novel Reactivity Modes and Catalytic Cycles

The rich functionality of this compound makes it a fertile ground for the discovery of novel reactivity modes and the development of new catalytic cycles. The vinyl iodide moiety is a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org Future research will likely explore these reactions to create a diverse library of derivatives with tailored electronic and steric properties.

The interplay between the vinyl iodide, the perfluoroalkyl chain, and the alcohol group could lead to unique reactivity. For example, intramolecular reactions, such as cyclizations triggered by the reaction at the vinyl iodide, could lead to novel fluorinated heterocyclic compounds. Electrophilic fluorocyclization is a known important method for synthesizing nitrogen-containing heterocycles. arkat-usa.org

Furthermore, the development of catalytic cycles that exploit the unique electronic nature of the perfluoroalkyl group is a key area for future exploration. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the adjacent alkene and the C-I bond. This could be harnessed in novel transition-metal-catalyzed reactions. For instance, radical fluoroalkylation reactions, which can be initiated by various methods including photoredox catalysis, offer a powerful tool for carbon-carbon and carbon-heteroatom bond formation. conicet.gov.ar

Development of Advanced Functional Materials with Tailored Properties

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, leading to materials with high thermal stability, chemical inertness, and unique surface properties. numberanalytics.comnumberanalytics.comnih.gov this compound is a promising building block for a new generation of advanced functional materials.

The primary alcohol group can be readily polymerized or grafted onto surfaces to create fluorinated polymers and coatings. These materials are expected to exhibit superhydrophobicity, oleophobicity, and low surface energy, making them suitable for applications such as self-cleaning surfaces, anti-fouling coatings, and low-friction materials. nih.gov Fluorinated polymers are a unique class of materials with a wide range of applications due to their exceptional properties. nih.gov

The combination of the perfluoroalkyl chain and the polar alcohol group makes this molecule an interesting candidate for the synthesis of fluorinated surfactants and emulsifiers. numberanalytics.com These could find applications in areas ranging from industrial processes to biomedical applications. Moreover, the high electronegativity and low polarizability of fluorine atoms in fluorinated polymers contribute to their use in advanced applications. researchgate.net

Furthermore, the potential for this molecule to be incorporated into liquid crystals, fluorinated ionic liquids, and precursors for fluoropolymers opens up a vast design space for new materials with tailored optical, electrical, and thermal properties. man.ac.uk The synthesis of fluoropolymer precursors is an active area of research for creating recyclable fluorinated polymers. man.ac.uk

Interdisciplinary Research Integrating Synthesis, Theory, and Application in Chemical Science

The full potential of this compound chemistry will be realized through a highly interdisciplinary approach that integrates synthetic chemistry, theoretical modeling, and applied materials science.

Computational chemistry will play a crucial role in predicting the reactivity of this molecule and guiding the design of new synthetic routes. qualitas1998.net Density functional theory (DFT) calculations can provide insights into reaction mechanisms, transition states, and the electronic properties of novel derivatives, thereby accelerating the discovery process. qualitas1998.net

The collaboration between synthetic chemists and materials scientists will be essential for translating the unique properties of this molecule into functional devices and materials. This could involve the development of new polymerization techniques, surface modification protocols, and methods for fabricating advanced materials. The creation of functional materials with unique properties is a significant aspect of organofluorine chemistry. numberanalytics.comnumberanalytics.com

Finally, exploring the potential biological applications of derivatives of this compound could open up new frontiers in medicinal chemistry and chemical biology. The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates. chinesechemsoc.org Interdisciplinary research in this area could lead to the development of new therapeutic agents or diagnostic tools.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-1H,1H,2H-perfluoronon-2-en-1-ol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves iodination of perfluorinated alkenols. For example, copper-stabilized iodoperfluoroalkanes (e.g., 1H,1H,2H,2H-Perfluoro-1-iodooctane) suggest using radical-initiated reactions or nucleophilic substitution under anhydrous conditions . Optimization includes controlling temperature (e.g., 50–80°C), inert atmosphere (N₂/Ar), and catalyst selection (e.g., Cu powder to prevent iodine liberation). Purification via fractional distillation or preparative HPLC is critical due to high fluorophilicity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- 19F NMR : To confirm perfluorinated chain integrity and iodine substitution patterns (δ -70 to -120 ppm for CF₂/CF₃ groups).

- LC-MS (ESI-) : Detects molecular ion clusters ([M-I]⁻) and verifies molecular weight (e.g., theoretical MW: ~550–600 g/mol based on analogous structures) .

- FTIR : Peaks at 1100–1250 cm⁻¹ (C-F stretching) and 3400 cm⁻¹ (O-H stretching) confirm functional groups .

Q. What are the key stability considerations for storage and handling?

- Methodology : Store in amber glass under inert gas (e.g., Ar) at –20°C to prevent photolytic or thermal degradation. Avoid contact with moisture (hydrolysis risk) and metals (e.g., Fe, Al) that may catalyze decomposition. Use PTFE-lined caps and fluoropolymer-coated labware to minimize adsorption losses .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard classification data for iodoperfluorinated alcohols?

- Methodology : Discrepancies arise from varying regulatory frameworks (e.g., EU vs. US). For example, 1H,1H,2H,2H-Perfluorohexan-1-ol is classified as non-hazardous under EC 1272/2008 , while analogous PFAS compounds are flagged for persistence. Conduct in silico PBT/vPvB assessments using QSAR models (e.g., EPI Suite) and validate with experimental bioaccumulation studies (e.g., OECD 305) .

Q. What experimental strategies are effective for studying environmental degradation pathways?

- Methodology : Use isotopic labeling (e.g., ¹⁸O or ¹³C) to track transformation products. For example:

- Advanced oxidation processes (AOPs) : Expose to UV/H₂O₂ and analyze intermediates via HRMS.

- Microbial degradation assays : Incubate with Pseudomonas spp. or Rhodococcus spp. and monitor defluorination via ion chromatography .

Q. How can computational modeling aid in predicting reactivity and solvent interactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G**) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate solvent effects (e.g., COSMO-RS) to optimize reaction media (e.g., fluorophobic solvents like perfluorohexane reduce side reactions) .

Q. What are the challenges in quantifying trace levels of this compound in environmental matrices?

- Methodology : Overcome matrix interference (e.g., co-eluting PFAS) using:

- SPE cartridges with WAX sorbents : For selective enrichment from water/soil extracts.

- MRM transitions in LC-MS/MS : Monitor unique fragments (e.g., m/z 169 for CF₃⁻) with isotope dilution for accuracy .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported toxicity data for iodoperfluorinated compounds?

- Analysis : Some SDSs classify perfluoroalcohols as low-risk , while PFAS analogs (e.g., PFOA) show endocrine disruption. Address by:

- Conducting in vitro assays (e.g., PPARγ binding) to compare receptor affinity.

- Validating cytotoxicity thresholds using primary hepatocyte models .

Methodological Best Practices

Designing experiments to study surface activity in fluorinated surfactants:

- Approach : Measure critical micelle concentration (CMC) via pendant drop tensiometry. Correlate with chain length (C9 vs. C8 analogs) and iodine’s electronic effects on hydrophilicity .

Optimizing reaction yields in iodoperfluoroalkene synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.